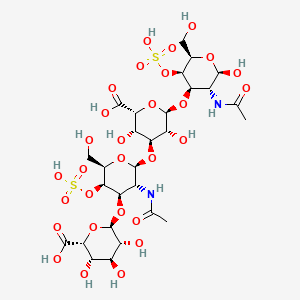
Orgaran-dermatan sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orgaran-dermatan sulfate is a component of the anticoagulant drug danaparoid sodium, marketed under the brand name Orgaran. Danaparoid sodium is a mixture of three glycosaminoglycans: heparan sulfate, dermatan sulfate, and chondroitin sulfate . Dermatan sulfate is a glycosaminoglycan that plays a crucial role in various biological processes, including anticoagulation, wound healing, and tissue development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dermatan sulfate is typically extracted from porcine intestinal mucosa along with heparan sulfate and chondroitin sulfate . The extraction process involves enzymatic depolymerization, where enzymes such as chondroitinase ABC are used to degrade chondroitin sulfate and dermatan sulfate into their individual unsaturated disaccharides . These disaccharides are then quantified using methods like 1H NMR spectroscopy and UV detection .
Industrial Production Methods
The industrial production of danaparoid sodium involves the extraction of glycosaminoglycans from porcine intestinal mucosa. The extracted glycosaminoglycans are then purified and quantified using advanced analytical techniques such as high-performance size exclusion chromatography (HP-SEC) and 2D heteronuclear single quantum coherence (HSQC) NMR spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Dermatan sulfate undergoes various chemical reactions, including:
Oxidation: Dermatan sulfate can be oxidized to form oxidized residues of hexosamines and uronic acids.
Reduction: Reduction reactions can be performed using reductants like 2-picoline borane.
Substitution: Substitution reactions involve the modification of sulfate groups on the glycosaminoglycan chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reductants like 2-picoline borane are used under aqueous conditions.
Substitution: Sulfate group modifications are typically carried out using sulfur trioxide-pyridine complex.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dermatan sulfate, as well as substituted glycosaminoglycan chains .
Applications De Recherche Scientifique
Dermatan sulfate has a wide range of scientific research applications, including:
Mécanisme D'action
Dermatan sulfate exerts its anticoagulant effects by inhibiting activated factor X (Factor Xa) and activated factor II (Factor IIa) . It also interacts with heparin cofactor II to enhance its inhibitory effect on thrombin . The molecular targets and pathways involved include the inhibition of thrombin generation and the inactivation of coagulation factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heparan sulfate
- Chondroitin sulfate
- Heparin
- Keratan sulfate
Comparison
Dermatan sulfate is unique in its ability to interact with heparin cofactor II and its specific role in tissue development and wound healing . Unlike heparin, dermatan sulfate has a lower degree of sulfation and different protein-binding properties, making it suitable for patients intolerant to heparin . Heparan sulfate and chondroitin sulfate share structural similarities with dermatan sulfate but differ in their specific biological functions and applications .
Propriétés
Formule moléculaire |
C28H44N2O29S2 |
|---|---|
Poids moléculaire |
936.8 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1 |
Clé InChI |
TZADOBFCMDCWTC-FUSXTLMJSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O)NC(=O)C)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


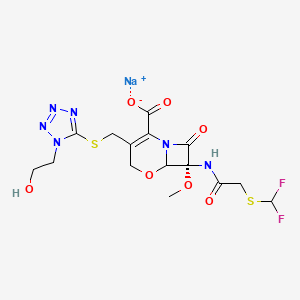
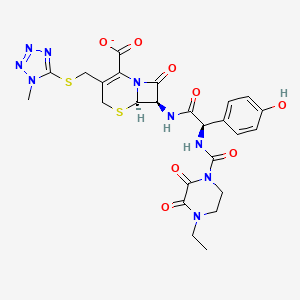
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B10828582.png)

![(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10828596.png)
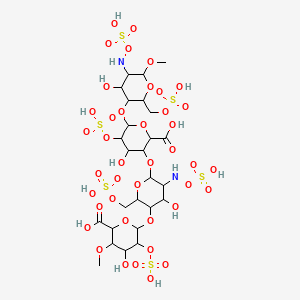
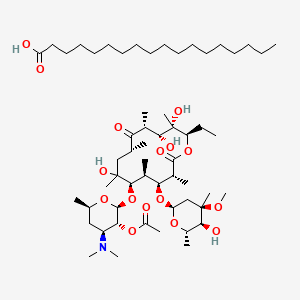
![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)
![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)

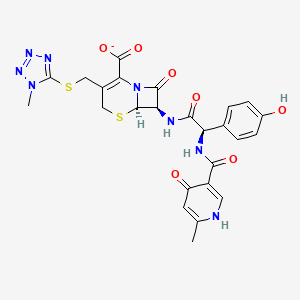
![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)
